3-(2-Methoxyethyl) 6-methyl 2,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
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Overview
Description
3-(2-Methoxyethyl) 6-methyl 2,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound belonging to the class of hexahydroquinolines This compound is characterized by its unique structure, which includes a methoxyethyl group, a nitrophenyl group, and multiple methyl groups attached to a hexahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethyl) 6-methyl 2,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Hexahydroquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the hexahydroquinoline core.
Introduction of the Methoxyethyl Group: The methoxyethyl group is introduced through an alkylation reaction using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Addition of the Nitrophenyl Group: The nitrophenyl group is added via a nitration reaction using nitric acid and sulfuric acid.
Methylation: Methyl groups are introduced through methylation reactions using methyl iodide and a strong base like sodium hydride.
Esterification: The final step involves esterification to form the dicarboxylate ester using appropriate carboxylic acids and alcohols under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethyl) 6-methyl 2,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group or the nitrophenyl group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amino-substituted hexahydroquinoline.
Substitution: Various substituted hexahydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit biological activity that can be harnessed for therapeutic purposes.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential as drug candidates. They may possess anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethyl) 6-methyl 2,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the hexahydroquinoline core can interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methoxyethyl) 6-methyl 2,7-dimethyl-4-(3-aminophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
- 3-(2-Methoxyethyl) 6-methyl 2,7-dimethyl-4-(3-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
- 3-(2-Methoxyethyl) 6-methyl 2,7-dimethyl-4-(3-bromophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
Uniqueness
The uniqueness of 3-(2-Methoxyethyl) 6-methyl 2,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C23H26N2O8 |
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Molecular Weight |
458.5 g/mol |
IUPAC Name |
3-O-(2-methoxyethyl) 6-O-methyl 2,7-dimethyl-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C23H26N2O8/c1-12-10-16-20(21(26)17(12)22(27)32-4)19(14-6-5-7-15(11-14)25(29)30)18(13(2)24-16)23(28)33-9-8-31-3/h5-7,11-12,17,19,24H,8-10H2,1-4H3 |
InChI Key |
KFFLFDYNZODULP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(C(=C(N2)C)C(=O)OCCOC)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C1C(=O)OC |
Origin of Product |
United States |
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